molecular formula C15H13F3N4O4S B2740992 3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid CAS No. 325996-91-6

3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2740992
CAS RN: 325996-91-6
M. Wt: 402.35
InChI Key: PQJNYJYSDYNLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring substituted with a propanoic acid group and a sulfanyl group linked to a 2-oxo-2-[3-(trifluoromethyl)anilino]ethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles. The propanoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems. The propanoic acid group could allow it to form hydrogen bonds, influencing its interactions with other molecules .

Scientific Research Applications

Dyslipidemia Treatment

Background: The beneficial effects of thyroid hormone (TH) on lipid levels primarily occur through its action at the thyroid hormone receptor β (THR-β) in the liver. However, adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (THR-α).

Compound Description: “MLS000680007” (SMR000324624) belongs to a pyridazinone series that is significantly more THR-β selective than earlier analogues. It has been optimized to enhance potency and selectivity.

Clinical Trials:

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

Background: This compound is synthesized through O-acylation reactions.

Synthesis Details:

Solid Forms and Formulations

Background: The compound has various solid forms, including morphic forms, co-crystals, salts, and amorphous solid dispersions.

Patent Information:

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug molecule, its mechanism of action would depend on its specific biological target. For example, if it is designed to inhibit a particular enzyme, the trifluoromethyl group could be important for binding to the active site of the enzyme .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it is intended to be a drug molecule, studies could be carried out to determine its efficacy and safety in biological systems. Additionally, modifications could be made to its structure to improve its properties or to tune its reactivity .

properties

IUPAC Name

3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O4S/c16-15(17,18)8-2-1-3-9(6-8)19-11(23)7-27-14-20-13(26)10(21-22-14)4-5-12(24)25/h1-3,6H,4-5,7H2,(H,19,23)(H,24,25)(H,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJNYJYSDYNLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.